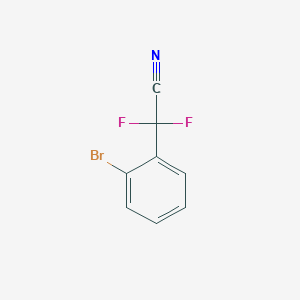

![molecular formula C12H18IN3 B6142127 trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide CAS No. 6188-35-8](/img/structure/B6142127.png)

trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a similar class of compounds, has been reported . The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, has been determined by X-ray diffraction analysis .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo-[1,2-a]pyridinium trihalides .

Scientific Research Applications

- Specifics : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml .

- Activity : These compounds exhibited potent to moderate activity against cancer cell lines, including MCF-7 and HeLa .

- Application : This method allows efficient production of these compounds, which can be useful for drug discovery and other applications .

Antimicrobial Properties

Anti-Tuberculosis Activity

Anticancer Potential

Solvent-Free Synthesis

Fluorescent Probes for Metal Ions

Other Applications

Mechanism of Action

Target of Action

Similar compounds have been found to interact with proteins like sterol 14-alpha demethylase (cyp51) and pi3 kα enzyme . These proteins play crucial roles in various biological processes, including lipid metabolism and cell signaling.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target proteins, leading to changes in their function .

Biochemical Pathways

Given its potential interaction with proteins like cyp51 and pi3 kα, it might influence lipid metabolism and cell signaling pathways .

Result of Action

Based on its potential interaction with proteins like cyp51 and pi3 kα, it might influence various cellular processes .

properties

IUPAC Name |

trimethyl-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N3.HI/c1-10-11(9-15(2,3)4)14-8-6-5-7-12(14)13-10;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEBMPFFTRFVLGD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C[N+](C)(C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)

![(2S,3R)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B6142102.png)

![2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid](/img/structure/B6142103.png)

![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)

![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)

![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)

![2-[1-(4-bromo-3-fluorobenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6142125.png)